molecular formula C45H74O2 B13812006 [(3S,10R,13R,17R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate

[(3S,10R,13R,17R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate

Cat. No.: B13812006
M. Wt: 647.1 g/mol
InChI Key: FYMCIBHUFSIWCE-NHVJTOKGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound [(3S,10R,13R,17R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate is a complex organic molecule It is characterized by a cyclopenta[a]phenanthrene core structure with various substituents, including a long-chain fatty acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,10R,13R,17R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate involves multiple steps, starting from simpler organic molecules. The key steps typically include:

    Formation of the cyclopenta[a]phenanthrene core: This can be achieved through a series of cyclization reactions.

    Introduction of the substituents: The methyl and heptanyl groups are introduced through alkylation reactions.

    Esterification: The final step involves the esterification of the core structure with the long-chain fatty acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to speed up reactions and the development of efficient purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

[(3S,10R,13R,17R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to remove double bonds or reduce carbonyl groups to alcohols.

    Substitution: Various substituents can be introduced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce saturated compounds.

Scientific Research Applications

[(3S,10R,13R,17R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate: has several scientific research applications:

    Chemistry: It can be used as a model compound to study complex organic reactions and mechanisms.

    Biology: The compound may have biological activity, making it useful in studies of cell signaling and metabolism.

    Medicine: Potential therapeutic applications could include its use as a drug candidate for treating various diseases.

    Industry: The compound could be used in the development of new materials or as a precursor for other valuable chemicals.

Mechanism of Action

The mechanism by which [(3S,10R,13R,17R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Molecular Targets: The compound could interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways: It may influence signaling pathways, such as those involved in inflammation, cell growth, or apoptosis.

Comparison with Similar Compounds

[(3S,10R,13R,17R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate: can be compared with similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C45H74O2

Molecular Weight

647.1 g/mol

IUPAC Name

[(3S,10R,13R,17R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate

InChI

InChI=1S/C45H74O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h8-9,11-12,14-15,26,35-36,38-42H,7,10,13,16-25,27-34H2,1-6H3/b9-8-,12-11-,15-14-/t36?,38-,39?,40+,41?,42?,44-,45+/m0/s1

InChI Key

FYMCIBHUFSIWCE-NHVJTOKGSA-N

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)O[C@H]1CC[C@@]2(C3CC[C@@]4([C@H](CCC4C3CC=C2C1)C(C)CCCC(C)C)C)C

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C

Origin of Product

United States

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